

# Theliatinib Kinase Inhibition Profile

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## Compound Focus: Theliatinib

CAS No.: 1353644-70-8

Cat. No.: S545157

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Target	Kinase Type	Ki (nM)	IC <sub>50</sub> (nM)	Experimental Context
EGFR (Wild-Type)	Receptor tyrosine kinase	0.05 [1] [2] [3]	3 [1] [2] [3]	Cell-free enzyme assay
EGFR (L858R/T790M Mutant)	Receptor tyrosine kinase	Information not found in search results	22 [1] [2] [3]	Cell-free enzyme assay

**Selectivity:** Theliatinib demonstrates >50-fold selectivity for EGFR when tested against a panel of 72 other kinases, indicating a highly specific profile [1] [2].

## Comparative Potency & Mechanism

Theliatinib is an ATP-competitive inhibitor [4]. The following table compares its potency and binding affinity with first-generation EGFR TKIs, based on enzyme kinetics studies against wild-type EGFR.

Inhibitor	Ki (nM)	IC <sub>50</sub> (nM) for EGFR
Theliatinib	0.05 [4]	3 [4]
Gefitinib	0.35 [4]	Information not found in search results

Inhibitor	Ki (nM)	IC <sub>50</sub> (nM) for EGFR
Erlotinib	0.38 [4]	Information not found in search results

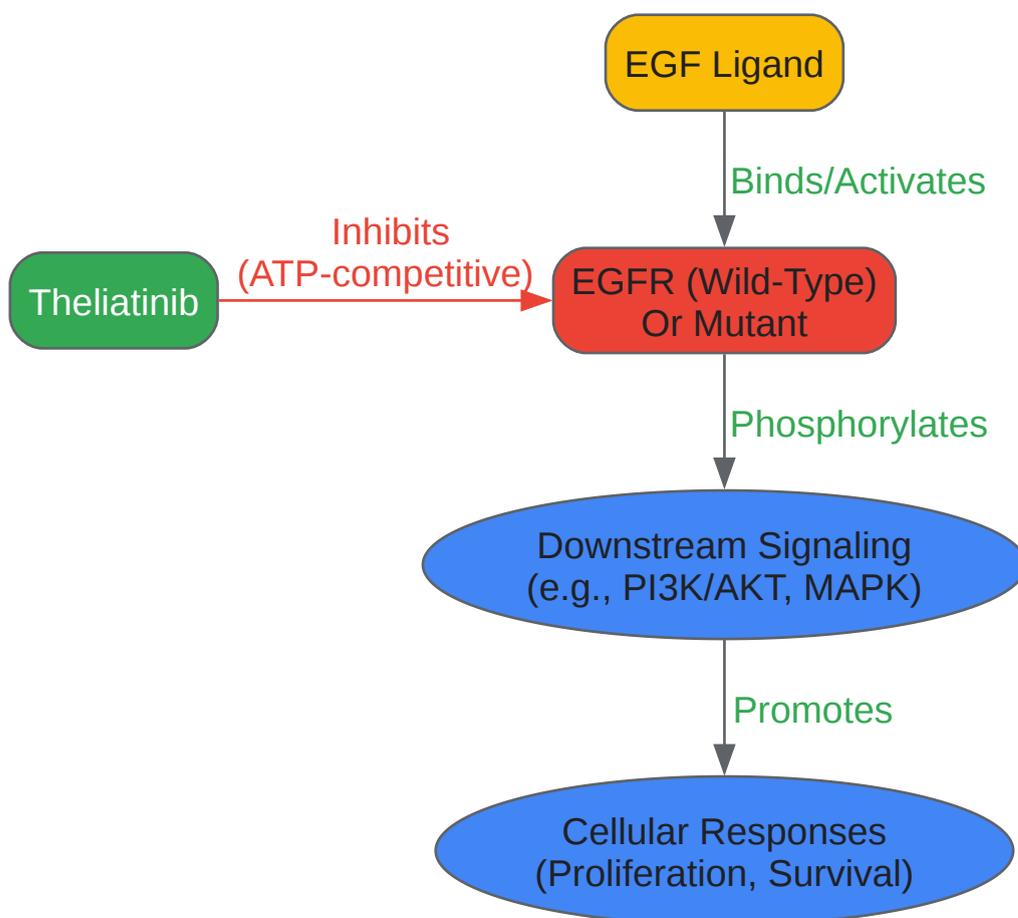
## Key Experimental Protocols

The key findings on **theliatinib**'s profile come from standard preclinical experimental methodologies.

- **Enzyme Kinetics Assays:** Determined **Ki and IC<sub>50</sub> values**. Experiments involved incubating **theliatinib** with purified EGFR enzyme, with measurements likely based on the inhibition of phosphorylation of a substrate [4] [1] [2].
- **Cellular Phosphorylation Assays:** Measured inhibition of **EGF-stimulated EGFR phosphorylation** in A431 cells (an epidermoid carcinoma line with high EGFR expression). Cells were treated with **theliatinib**, lysed, and EGFR phosphorylation levels were quantified, yielding an **IC<sub>50</sub> of 7 nM** [1] [2].
- **Cell Viability Assays (IC<sub>50</sub>):** Assessed anti-proliferative effects using assays like CCK-8 in tumor cell lines with wild-type EGFR (e.g., A431, H292, FaDu) after 48-hour **theliatinib** treatment [1] [2].
- **Selectivity Profiling:** Evaluated against panels of other kinases to determine selectivity folds [1] [2].

## Biological Context of EGFR Inhibition

**Theliatinib** inhibits the EGFR signaling pathway, which is a key driver of cell proliferation and survival in certain cancers. The following diagram illustrates the core mechanism and context of its action.



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***Theliatinib** inhibits EGFR activation and its downstream signaling pathway.*

## Research and Development Status

It is important to note that, despite promising preclinical results, the clinical development of **theliatinib** has been **discontinued** after Phase I trials [5] [6]. A Phase I study (NCT02601248) in patients with advanced solid tumors was completed to evaluate its safety and tolerability [7].

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## References

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